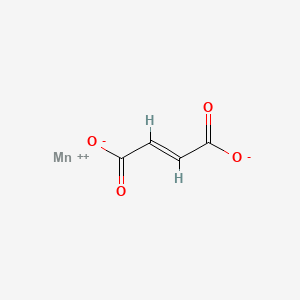
Iron hydroxide succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron hydroxide succinate is a compound that combines iron, hydroxide, and succinate ions. It is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. The compound is known for its role in iron supplementation and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron hydroxide succinate can be synthesized through the reaction of iron(III) chloride with succinic acid, partially neutralized with sodium hydroxide. The reaction typically occurs at low temperatures (5-7°C) and a pH of around 3.5 . The resulting product is iron(III) succinate, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the precise control of pH and temperature to ensure high yield and purity. The compound is then purified through filtration and washing steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Iron hydroxide succinate undergoes various chemical reactions, including:
Oxidation: Iron(II) hydroxide can be oxidized to iron(III) oxide under anaerobic conditions.
Reduction: The compound can be reduced under specific conditions to form different iron complexes.
Substitution: this compound can participate in substitution reactions with other ligands, forming new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ligands like amino acids or other carboxylic acids.
Major Products Formed:
Oxidation: Iron(III) oxide and water.
Reduction: Various iron complexes depending on the reducing agent.
Substitution: New iron-ligand complexes.
Scientific Research Applications
Iron hydroxide succinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iron hydroxide succinate involves its dissociation into iron and succinate ions. The iron ions are then transported to target cells, where they are incorporated into hemoglobin and other iron-containing proteins . This process is crucial for maintaining proper iron levels in the body and preventing iron deficiency anemia.
Comparison with Similar Compounds
Iron hydroxide succinate can be compared with other iron compounds such as:
Iron sucrose: Used in intravenous iron therapy with a similar mechanism of action.
Ferrous succinate: Another iron supplement used to treat iron deficiency anemia.
Iron(III)-based metal-organic frameworks (MOFs): Used in various applications, including catalysis and antimicrobial activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Properties
CAS No. |
7459-88-3 |
|---|---|
Molecular Formula |
C4H6FeO4+3 |
Molecular Weight |
173.93 g/mol |
IUPAC Name |
butanedioic acid;iron(3+) |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+3 |
InChI Key |
PSHGXGDVYMMYNR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


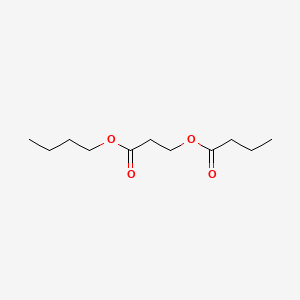

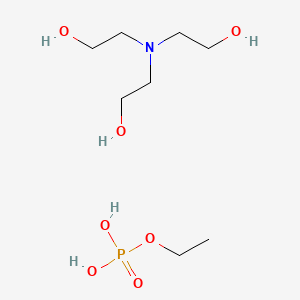
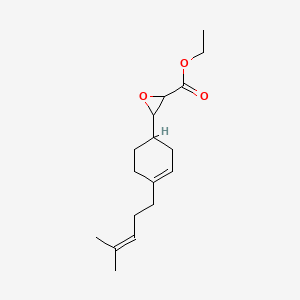




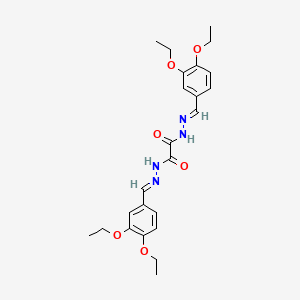
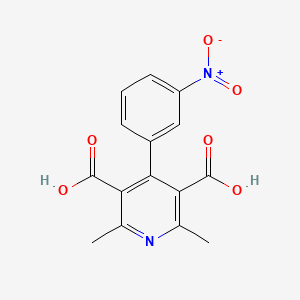
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
